2-Acetylindole

Overview

Description

2-Acetylindole is an organic compound belonging to the indole family, characterized by the presence of an acetyl group attached to the second position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes .

Mechanism of Action

Target of Action

2-Acetylindole, also known as 1-(1H-Indol-2-yl)ethanone, is a derivative of indole, a ubiquitous and structurally versatile aromatic compound . Indole derivatives have been found to bind with high affinity to multiple receptors , making them key players in the synthesis of diverse heterocyclic frameworks . Specifically, indole derivatives such as this compound have been reported as ligands and partial agonists of human PXR , a nuclear receptor involved in the regulation of xenobiotic and endobiotic metabolism .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. For instance, when this compound acts as a ligand for the human PXR, it can induce the expression of PXR-target genes, including CYP3A4 and MDR1 . These genes play crucial roles in drug metabolism and transport, respectively .

Result of Action

The result of this compound’s action is largely dependent on its interaction with its targets and the subsequent changes in cellular processes. For example, by acting as a ligand for the human PXR and inducing the expression of PXR-target genes, this compound can influence drug metabolism and transport, potentially affecting the efficacy and toxicity of co-administered drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Therefore, changes in the gut microbiota composition could potentially affect the production and action of this compound. Additionally, factors such as pH, temperature, and the presence of other substances can also influence the stability and action of this compound.

Biochemical Analysis

Biochemical Properties

2-Acetylindole interacts with multiple receptors, proteins, and enzymes, contributing to its diverse biological activities . The indole nucleus in this compound binds with high affinity to these biomolecules, facilitating the development of new useful derivatives

Cellular Effects

The effects of this compound on cellular processes are largely unexplored. Indole derivatives are known to impact cell function, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that indole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is likely involved in the metabolism of tryptophan, an essential amino acid, by gut microorganisms . This process produces indole and its derivatives, including this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetylindole can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of indole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . Another method includes the reaction of indole with acetic anhydride under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps for purification such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Acetylindole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form indole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the acetyl group to an ethyl group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Indole-2-carboxylic acid derivatives.

Reduction: 2-Ethylindole.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2-Acetylindole has numerous applications in scientific research:

Comparison with Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth regulation.

3-Acetylindole: Similar structure but with the acetyl group at the third position.

Indole-2-carboxylic acid: An oxidation product of 2-acetylindole.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .

Biological Activity

2-Acetylindole is a significant compound within the indole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from recent research.

Chemical Structure and Properties

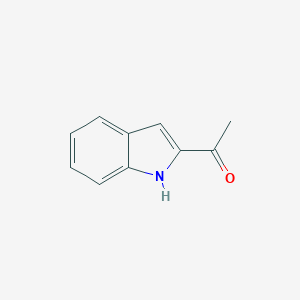

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H9NO

- Molecular Weight : 175.19 g/mol

- IUPAC Name : 1H-Indole-2-acetone

The compound features an acetyl group attached to the indole ring, which contributes to its biological activity.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study evaluated various derivatives for their cytotoxic effects against different cancer cell lines. The results indicated that some derivatives exhibited IC50 values ranging from 2 to 11 μmol/L against five cancer cell lines, demonstrating significant anticancer activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Derivative 1 | A549 (Lung) | 5 |

| Derivative 2 | MCF-7 (Breast) | 3 |

| Derivative 3 | HeLa (Cervical) | 7 |

| Derivative 4 | HCT116 (Colon) | 11 |

These findings suggest that modifications to the indole structure can enhance its anticancer efficacy.

2. Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. A synthesis of various derivatives was conducted to evaluate their effectiveness against several bacterial strains. The results indicated that certain derivatives showed promising antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Derivative | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | E. coli | 25 |

| Compound B | S. aureus | 15 |

| Compound C | P. aeruginosa | 30 |

This antimicrobial activity highlights the potential of this compound in developing new therapeutic agents against resistant bacterial strains.

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in vitro. Studies have demonstrated that it can inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), which are critical in inflammatory pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Anticancer Mechanism : The indole moiety interacts with cellular targets involved in proliferation and apoptosis, potentially inhibiting key signaling pathways like PI3K/Akt and MAPK .

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or function through interference with metabolic pathways .

- Anti-inflammatory Mechanism : It may inhibit the expression of COX enzymes and reduce the production of inflammatory mediators such as prostaglandins .

Case Studies

Several case studies have investigated the therapeutic potential of this compound:

- Case Study on Cancer Cell Lines : A study assessed the effects of various indole derivatives on breast cancer cells, revealing that modifications to the acetyl group significantly influenced cytotoxicity and apoptosis induction.

- Antimicrobial Efficacy Against Resistant Strains : Another study focused on resistant bacterial strains, demonstrating that specific derivatives of this compound exhibited potent antibacterial activity, suggesting a viable alternative to traditional antibiotics.

Properties

IUPAC Name |

1-(1H-indol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7(12)10-6-8-4-2-3-5-9(8)11-10/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJMCSBBTMVSJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343331 | |

| Record name | 2-Acetylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4264-35-1 | |

| Record name | 2-Acetylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-indol-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.